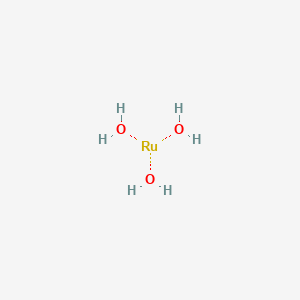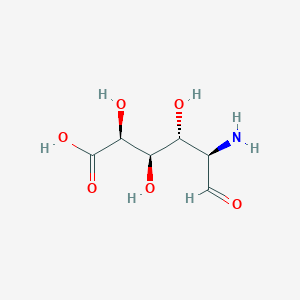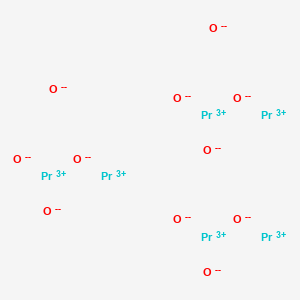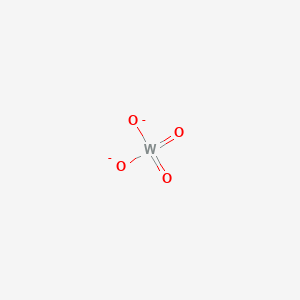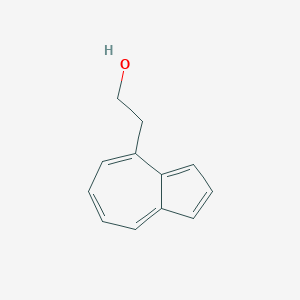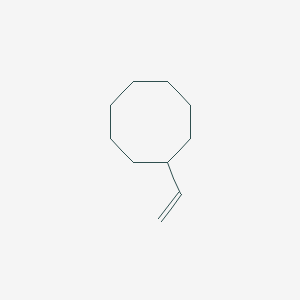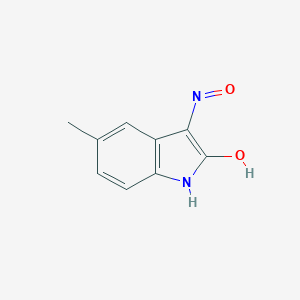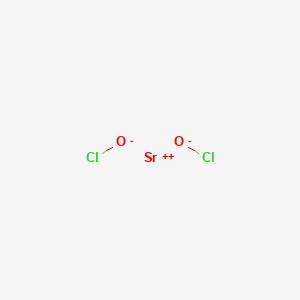![molecular formula C8H9N3 B082755 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 14623-26-8](/img/structure/B82755.png)
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is also known as DPP, and it is synthesized through a multistep process involving several chemical reactions.
作用機序
The mechanism of action of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, studies have suggested that DPP may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition, DPP has been found to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains.
Biochemical and Physiological Effects:
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been found to exhibit various biochemical and physiological effects. Studies have shown that DPP can inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in cancer cell growth and proliferation. Furthermore, DPP has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
実験室実験の利点と制限
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several advantages and limitations for lab experiments. One advantage is that DPP is relatively easy to synthesize, and it can be obtained in high yields. Furthermore, DPP has been found to exhibit potent anti-cancer activity, making it a promising candidate for further research. However, one limitation is that the mechanism of action of DPP is not fully understood, which makes it difficult to optimize its activity. In addition, DPP has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. One direction is to further study the mechanism of action of DPP, which can help to optimize its activity and improve its efficacy. Another direction is to explore the potential applications of DPP in materials science, such as the synthesis of organic semiconductors for electronic devices. Furthermore, research can be conducted to investigate the potential of DPP as a therapeutic agent for other diseases, such as bacterial infections. Overall, the unique structural properties and potential applications of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine make it a promising candidate for further research.
合成法
The synthesis of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps, including the reaction of 2,4-diamino-6-methylpyrimidine with acetic anhydride to form 2-acetamido-4,6-dimethylpyrimidine. This intermediate product is then reacted with 2-chloro-1-methylpyridinium iodide to form 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.
科学的研究の応用
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DPP has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Furthermore, DPP has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors.
特性
CAS番号 |
14623-26-8 |
|---|---|
製品名 |
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC名 |
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)11-8-7(5)3-9-4-10-8/h3-4H,1-2H3,(H,9,10,11) |
InChIキー |
BRNRTVRFCFLGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=NC=NC=C12)C |
正規SMILES |
CC1=C(NC2=NC=NC=C12)C |
同義語 |
7H-Pyrrolo[2,3-d]pyrimidine, 5,6-dimethyl- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





